molecular formula C20H16N2O4S B11396491 N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11396491
M. Wt: 380.4 g/mol
InChI Key: QZMMQTSIXLFUGV-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions to form 6-methoxy-1,3-benzothiazole.

    Chromene Synthesis: The chromene structure can be synthesized by a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the benzothiazole and chromene moieties through an amide bond formation. This can be achieved by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both benzothiazole and chromene moieties, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O4S/c1-10-6-13-15(23)9-17(26-16(13)7-11(10)2)19(24)22-20-21-14-5-4-12(25-3)8-18(14)27-20/h4-9H,1-3H3,(H,21,22,24)

InChI Key

QZMMQTSIXLFUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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